8-Heptadecenedioic acid, (8Z)-
Description
Contextualization within Long-Chain Unsaturated Dicarboxylic Acid Biochemistry
Long-chain dicarboxylic acids (LCDAs) are metabolites formed through the ω-oxidation of fatty acids. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, particularly when there is an excess of fatty acids. nih.govresearchgate.net The process begins with the hydroxylation of the terminal methyl group of a fatty acid by cytochrome P450 enzymes in the endoplasmic reticulum, followed by oxidation to a carboxylic acid, resulting in a dicarboxylic acid. researchgate.net These dicarboxylic acids can then undergo β-oxidation from either end, primarily in peroxisomes, to be shortened and utilized for energy. nih.govnih.gov
The metabolism of unsaturated dicarboxylic acids is of particular interest as the presence of double bonds introduces complexities in the β-oxidation process, sometimes requiring auxiliary enzymes for the repositioning or reduction of the double bond. While the specific metabolic fate of (8Z)-8-Heptadecenedioic acid has not been detailed in published research, it is hypothesized to follow these general pathways.
The biotechnological production of LCDAs is an area of active research, with microorganisms like Candida yeasts being engineered to produce these compounds from renewable feedstocks such as vegetable oils. fraunhofer.denih.gov These methods often leverage the organism's native ω-oxidation pathway while modifying the β-oxidation pathway to encourage the accumulation of dicarboxylic acids. fraunhofer.de
Significance of Positional and Geometrical Isomerism in (8Z)-8-Heptadecenedioic Acid Studies
The structure of (8Z)-8-Heptadecenedioic acid is defined by two key isomeric features: the position of the double bond at the 8th carbon and its cis or Z-geometry. Both aspects are crucial in determining the molecule's physical properties and biological activity.
Positional Isomerism: The location of the double bond along the carbon chain influences the molecule's shape and its interactions with enzymes. For monounsaturated fatty acids, the position of the double bond is known to affect their metabolic processing and incorporation into lipids.
Geometrical Isomerism: The cis (Z) or trans (E) configuration of the double bond has a profound impact on the molecule's three-dimensional structure. Cis isomers, like (8Z)-8-Heptadecenedioic acid, have a kink in their hydrocarbon chain, while trans isomers are more linear. wikipedia.org This difference in shape affects molecular packing and, consequently, physical properties such as melting point. In biological systems, enzymes are often highly specific for a particular geometric isomer. nih.gov For instance, the enzymes involved in fatty acid metabolism can show strong preferences for cis or trans isomers.
The table below summarizes the key isomeric features of (8Z)-8-Heptadecenedioic acid.
| Feature | Description |
| Chain Length | 17 carbons |
| Functional Groups | Two carboxylic acid groups (-COOH) |
| Unsaturation | One double bond |
| Positional Isomerism | Double bond at the C-8 position |
| Geometrical Isomerism | cis (Z) configuration |
Overview of Multidisciplinary Research Trajectories for (8Z)-8-Heptadecenedioic Acid
While specific research on (8Z)-8-Heptadecenedioic acid is limited, the broader class of long-chain dicarboxylic acids is being explored in several multidisciplinary fields.
Biochemical and Metabolic Studies: A primary research trajectory involves elucidating the precise metabolic pathway of unsaturated dicarboxylic acids like (8Z)-8-Heptadecenedioic acid. This includes identifying the specific enzymes involved in its formation and degradation and understanding its physiological roles. Recent studies have highlighted the potential of dietary dicarboxylic acids to counteract the negative metabolic effects of a high-fat diet by increasing energy expenditure. jci.org
Polymer Chemistry: Long-chain dicarboxylic acids are valuable monomers for the synthesis of polymers such as polyamides and polyesters. fraunhofer.deresearchgate.net The introduction of a cis-double bond into the polymer backbone, as would be the case with (8Z)-8-Heptadecenedioic acid, could impart unique properties to the resulting material, such as increased flexibility or a lower melting point.
Synthetic Chemistry: The development of efficient and stereoselective methods for the synthesis of specific isomers of unsaturated dicarboxylic acids is an ongoing area of research. researchgate.net Such synthetic routes are crucial for producing pure samples of compounds like (8Z)-8-Heptadecenedioic acid for further study. Biotechnological approaches using engineered microorganisms are also a promising avenue for sustainable production. nih.govacs.org
The potential research applications for (8Z)-8-Heptadecenedioic acid are summarized in the table below.
| Research Area | Potential Application of (8Z)-8-Heptadecenedioic Acid |
| Biochemistry | Elucidation of specific metabolic pathways of unsaturated dicarboxylic acids. |
| Metabolic Research | Investigation as a potential therapeutic agent for metabolic disorders. |
| Polymer Science | Use as a monomer to create novel polymers with unique properties. |
| Organic Synthesis | Development of stereoselective synthetic methods for unsaturated dicarboxylic acids. |
Structure
3D Structure
Properties
CAS No. |
253687-28-4 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-heptadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |
InChI Key |
VDTSYDDUGXHLDV-UPHRSURJSA-N |
Isomeric SMILES |
C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of 8z 8 Heptadecenedioic Acid
Identification of Natural Sources and Biological Distribution in Organisms
Direct identification of (8Z)-8-Heptadecenedioic acid in specific organisms is not extensively documented in scientific literature. However, odd-chain fatty acids and their derivatives are known to exist in various biological systems. Heptadecanoic acid (C17:0), the saturated counterpart, is found as a trace component in the milk and fat of ruminant animals wikipedia.org. Unsaturated C17 fatty acids, such as heptadecenoic acid (C17:1) and heptadecadienoic acid (C17:2), have been identified in the seed oil of the Portia tree (Thespesia populnea) and in trace amounts in ruminant fats wikipedia.org.
The presence of odd-chain dicarboxylic acids has been confirmed in various organisms, often arising from the metabolism of odd-chain monocarboxylic fatty acids acs.orgnih.govosti.govosti.gov. For instance, engineered Escherichia coli have been shown to produce a range of odd-carbon dicarboxylic acids acs.orgnih.govosti.govosti.gov. While not a natural source, this demonstrates the biological plausibility of such compounds. A related compound, 16-methyl-8(Z)-heptadecenoic acid, has been identified in a Micrococcus bacterium, suggesting that the enzymatic machinery for producing fatty acids with a double bond at the 8th position exists in the microbial world nih.gov.
Given this, it is plausible that (8Z)-8-Heptadecenedioic acid may occur in trace amounts in organisms that metabolize odd-chain fatty acids, particularly in microorganisms or plants. Its distribution would likely be intracellular, associated with lipid metabolism pathways.
Elucidation of Biosynthetic Pathways in Diverse Biological Systems
The biosynthesis of (8Z)-8-Heptadecenedioic acid is hypothesized to follow a pathway involving the modification of a pre-existing fatty acid through elongation, desaturation, and terminal oxidation.
De Novo Synthesis Mechanisms
The initial building block for (8Z)-8-Heptadecenedioic acid would likely be an odd-chain fatty acid. The de novo synthesis of odd-chain fatty acids is initiated with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA wikipedia.org. The subsequent elongation of this primer by the fatty acid synthase (FAS) complex, which adds two-carbon units from malonyl-CoA in each cycle, would lead to the formation of a saturated odd-chain fatty acid, such as heptadecanoic acid (C17:0) wikipedia.org.
Fatty Acid Elongation and Desaturation Processes Leading to (8Z)-8-Heptadecenedioic Acid
Once a C17 fatty acid backbone is formed, the introduction of a double bond at the 8th position is a critical step. This is accomplished by a class of enzymes known as fatty acid desaturases. These enzymes introduce a cis double bond at specific positions in the fatty acid chain. A Δ8-desaturase would be responsible for converting heptadecanoyl-CoA to (8Z)-heptadecenoyl-CoA.
Alternatively, a shorter saturated fatty acid could undergo elongation. For example, a C15 saturated fatty acid could be elongated by one acetyl-CoA unit to form the C17 backbone. The desaturation step could occur before or after elongation, depending on the substrate specificity of the enzymes in a particular organism.
Propionyl-CoA + Malonyl-CoA → → → Heptadecanoyl-CoA → (8Z)-Heptadecenoyl-CoA → ω-oxidation → (8Z)-8-Heptadecenedioic acid
The final step in the biosynthesis is the conversion of the monocarboxylic acid, (8Z)-heptadecenoic acid, into a dicarboxylic acid. This is achieved through a process called ω-oxidation. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. The key enzymes in this process are cytochrome P450 monooxygenases, which hydroxylate the ω-carbon, followed by alcohol and aldehyde dehydrogenases that further oxidize it to a carboxylic acid jci.orgallen.in.
| Enzyme Class | Function in Biosynthesis | Cellular Location |
| Fatty Acid Synthase (FAS) | Elongation of the fatty acid chain using malonyl-CoA. | Cytosol |
| Fatty Acid Desaturase (e.g., Δ8-desaturase) | Introduction of a cis double bond at the 8th carbon. | Endoplasmic Reticulum |
| Cytochrome P450 Monooxygenase | Hydroxylation of the terminal methyl group (ω-carbon). | Endoplasmic Reticulum |
| Alcohol Dehydrogenase | Oxidation of the ω-hydroxyl group to an aldehyde. | Cytosol |
| Aldehyde Dehydrogenase | Oxidation of the ω-aldehyde group to a carboxylic acid. | Cytosol |
Metabolic Integration within Cellular Lipid Networks (Non-Human Organisms)
The metabolic fate of (8Z)-8-Heptadecenedioic acid in non-human organisms is likely similar to that of other long-chain dicarboxylic acids, which are primarily catabolized for energy or can influence cellular structures.
Roles in Energy Metabolism and Storage Pathways (Non-Human Adipose Tissue Research)
Long-chain dicarboxylic acids are recognized as an alternative energy source jci.org. Unlike their monocarboxylic counterparts, dicarboxylic acids are not readily stored in adipose tissue jci.orgnih.gov. Instead, they are catabolized, primarily through peroxisomal β-oxidation nih.govresearchgate.net. This process shortens the dicarboxylic acid chain from both ends, yielding acetyl-CoA and, in the case of odd-chain dicarboxylic acids, propionyl-CoA quora.comlibretexts.org.
The breakdown of (8Z)-8-Heptadecenedioic acid would likely proceed as follows:
Activation to its coenzyme A ester, (8Z)-8-heptadecenedioyl-CoA.
Transport into peroxisomes.
β-oxidation, which would proceed until the double bond is reached. Isomerase and reductase enzymes would then be required to handle the unsaturated bond, similar to the β-oxidation of unsaturated monocarboxylic fatty acids.
The final products would be acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate quora.comlibretexts.org.
Studies on mice fed with dicarboxylic acids have shown an increase in metabolic rate and a reduction in body fat, suggesting that these molecules are readily used for energy expenditure rather than storage jci.org.
Contributions to Biological Membrane Architecture and Dynamics in Cellular Models
The incorporation and effects of dicarboxylic acids on biological membranes are not as well-studied as those of monocarboxylic fatty acids. However, due to their amphipathic nature, with two hydrophilic carboxyl groups and a hydrophobic hydrocarbon chain, they have the potential to interact with and modify membrane properties.
Research on erythrocytes has shown that some dicarboxylic acids can stabilize the cell membrane and increase its resistance to osmotic stress researchgate.net. It is proposed that the hydrocarbon portion of the dicarboxylic acid inserts into the lipid bilayer, while the two polar carboxyl groups remain at the membrane surface, potentially altering the packing of phospholipids and affecting membrane fluidity and permeability researchgate.netwalshmedicalmedia.com.
Synthetic Methodologies and Chemical Transformations of 8z 8 Heptadecenedioic Acid
Laboratory-Scale Chemical Synthesis Routes
Chemical synthesis provides versatile strategies for constructing the C17 backbone and introducing the carboxylic acid functionalities at both ends, along with stereocise control over the internal double bond.
The total synthesis of (8Z)-8-heptadecenedioic acid can be envisioned through several disconnection strategies, leveraging readily available precursors. Two plausible approaches are olefin metathesis and the Wittig reaction.
Olefin Metathesis: This powerful carbon-carbon double bond forming reaction can be employed in a self-metathesis reaction of an unsaturated fatty acid precursor. For instance, the self-metathesis of a suitable monounsaturated fatty acid using a ruthenium-based catalyst, such as the Grubbs catalyst, can yield a symmetrical long-chain unsaturated dicarboxylic acid. researchgate.netproquest.com A potential precursor for (8Z)-8-heptadecenedioic acid would be an unsaturated fatty acid that, upon metathesis, would yield the desired C17 diacid. This approach is attractive for its efficiency in forming the carbon backbone from renewable fatty acid sources. researchgate.net
Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. lumenlearning.comlibretexts.orgnbinno.com A convergent synthesis of (8Z)-8-heptadecenedioic acid could involve the reaction of two fragments, one containing an aldehyde and a protected carboxylic acid, and the other a phosphonium ylide with a protected carboxylic acid. The stereochemistry of the resulting double bond can be controlled by the choice of the ylide and reaction conditions.
A hypothetical synthetic route is presented in the table below:
| Step | Reaction | Reactants | Product |
| 1 | Protection of carboxylic acid | 8-oxooctanoic acid | Methyl 8-oxooctanoate |
| 2 | Wittig Reaction | Methyl 8-oxooctanoate and a suitable phosphonium ylide | Methyl ester of (8Z)-8-heptadecenedioic acid |
| 3 | Deprotection | Methyl ester of (8Z)-8-heptadecenedioic acid | (8Z)-8-Heptadecenedioic acid |
Achieving the (Z)-configuration of the double bond at the C-8 position is a critical aspect of the synthesis. The Wittig reaction is particularly well-suited for this purpose.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. Non-stabilized ylides, typically those with alkyl substituents, predominantly form the (Z)-alkene. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate. The kinetic formation of the cis-substituted oxaphosphetane from a non-stabilized ylide and an aldehyde leads to the (Z)-alkene upon decomposition. libretexts.org
The following table summarizes the stereoselectivity of the Wittig reaction:
| Ylide Type | Substituent on Ylide Carbon | Predominant Alkene Isomer |
| Non-stabilized | Alkyl group | (Z)-alkene |
| Stabilized | Electron-withdrawing group | (E)-alkene |
Therefore, to synthesize (8Z)-8-heptadecenedioic acid, a Wittig reaction employing a non-stabilized phosphonium ylide would be the preferred strategy to ensure the desired stereochemistry.
Biotechnological Production and Biocatalytic Approaches
Biotechnological methods offer a sustainable alternative to chemical synthesis for the production of long-chain dicarboxylic acids from renewable resources like plant oils and fatty acids. nih.gov
Certain oleaginous yeasts, such as Candida tropicalis and Yarrowia lipolytica, are natural producers of long-chain dicarboxylic acids. nih.govnih.gov These microorganisms can convert fatty acids or alkanes into their corresponding α,ω-dicarboxylic acids through the ω-oxidation pathway. fraunhofer.de
The core of this pathway involves the terminal oxidation of a fatty acid. This process is catalyzed by a series of enzymes, beginning with a cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group. Subsequent oxidation steps yield the dicarboxylic acid. fraunhofer.denih.gov
Fermentation processes using these yeasts can be optimized for high-yield production of dicarboxylic acids. Key parameters that are often controlled include pH, temperature, and substrate feeding strategies. researchgate.net
To enhance the production of dicarboxylic acids in microbial hosts, metabolic engineering strategies are employed. A primary target for genetic modification is the β-oxidation pathway, which is responsible for the degradation of fatty acids and dicarboxylic acids. By disrupting the genes encoding the enzymes of this pathway, the accumulation of the desired dicarboxylic acid product is increased. nih.govnih.gov
Another key strategy is the overexpression of the enzymes involved in the ω-oxidation pathway. Amplifying the genes for cytochrome P450 monooxygenase and its reductase partner can increase the rate-limiting step of terminal hydroxylation, leading to higher productivities. nih.gov
The table below outlines common genetic modifications in yeast for enhanced dicarboxylic acid production:
| Genetic Modification | Target Pathway | Effect on Production |
| Gene knockout of acyl-CoA oxidase (POX) | β-oxidation | Prevents product degradation, increases yield |
| Overexpression of cytochrome P450 monooxygenase | ω-oxidation | Increases the rate of terminal hydroxylation |
| Overexpression of fatty acid transporters | Substrate uptake | Enhances the transport of fatty acids into the cell |
In addition to whole-cell fermentation, isolated enzymes can be used for the synthesis of dicarboxylic acids. Multi-step enzymatic cascades can be designed to convert renewable fatty acids into valuable dicarboxylic acids. nih.gov
For example, a laccase-catalyzed oxidative cleavage of hydroxy or oxo fatty acids can produce dicarboxylic acids. tandfonline.com Lipases are another class of enzymes that can be utilized, particularly in esterification and polyesterification reactions involving dicarboxylic acids. mdpi.comscielo.br An enzymatic approach could involve the initial conversion of an unsaturated fatty acid to a hydroxylated intermediate, followed by oxidative cleavage to yield a dicarboxylic acid.
Reactivity Studies and Derivatization Chemistry of (8Z)-8-Heptadecenedioic Acid
The chemical behavior of (8Z)-8-Heptadecenedioic acid is characterized by the interplay of its three main functional components: the cis-alkene bond at the C8 position and the two terminal carboxylic acid groups. These features allow for a variety of chemical transformations, making it a versatile molecule for synthetic chemistry. The reactivity of this unsaturated dicarboxylic acid has been explored through studies on its oxidation, derivatization of its carboxyl groups, and hydrogenation of its carbon-carbon double bond.
Investigation of Oxidation Mechanisms and Lipid Peroxidation Pathways
The presence of a double bond in the backbone of (8Z)-8-Heptadecenedioic acid makes it susceptible to oxidation through various mechanisms, including enzymatic and non-enzymatic pathways. The oxidation of unsaturated fatty acids is a critical area of study due to its role in lipid peroxidation, a process implicated in cellular damage.
Upon oxidation, unsaturated fatty acids can generate shorter-chain saturated dicarboxylic acids nih.gov. This occurs through oxidative cleavage at the double bond. For (8Z)-8-Heptadecenedioic acid, this would theoretically lead to the formation of azelaic acid (a nine-carbon dicarboxylic acid) from the portion of the molecule containing the first carboxylic acid group, and suberic acid (an eight-carbon dicarboxylic acid) from the other end. The formation of these dicarboxylic acids can serve as stable markers for identifying oxidative stress on unsaturated fatty acids nih.govnih.gov.
Enzymatic oxidation of unsaturated fatty acids has also been investigated. For instance, studies on the oxidation of (8Z)-octadecenoic acid by enzymes like 8R-dioxygenase (8R-DOX) and cyclooxygenase-1 (COX-1) have shown that oxidation can occur via hydrogen abstraction and oxygen insertion at positions adjacent to the double bond nih.gov. Specifically, the oxidation of (8Z)-octadecenoic acid by 8R-DOX involves hydrogen abstraction and oxygenation at C-7 and C-10, with significant oxygenation also occurring at C-8 nih.gov. These enzymatic processes can lead to the formation of various hydroperoxide products.
Lipid peroxidation is a free-radical chain reaction that begins with the abstraction of a hydrogen atom from a methylene group adjacent to a double bond wikipedia.org. This initiation step forms a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide wikipedia.org. This process can continue until termination occurs when two radical species react with each other wikipedia.org. Given its structure, (8Z)-8-Heptadecenedioic acid is a potential substrate for such peroxidation reactions.
Esterification and Other Functional Group Transformations for Novel Derivatives
The two carboxylic acid groups of (8Z)-8-Heptadecenedioic acid are key sites for derivatization, allowing for the synthesis of a wide range of novel compounds with potentially unique properties. Esterification is a common and fundamental transformation for carboxylic acids.
Esterification
The conversion of carboxylic acids to esters can be achieved through various methods, with the Fischer esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.com. For (8Z)-8-Heptadecenedioic acid, this reaction can be performed with a variety of alcohols to produce the corresponding mono- or di-esters. The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product masterorganicchemistry.com.
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| (8Z)-8-Heptadecenedioic acid | Methanol | H₂SO₄ | Dimethyl (8Z)-8-heptadecenedioate |
| (8Z)-8-Heptadecenedioic acid | Ethanol | TsOH | Diethyl (8Z)-8-heptadecenedioate |
Modern esterification methods also employ solid acid catalysts, which offer advantages such as easier separation and reduced environmental impact mdpi.com. Additionally, enzymatic methods using lipases in organic solvents can be used for the esterification of fatty acids to produce specialized esters wur.nl.
Other Functional Group Transformations
Beyond esterification, the carboxylic acid groups of (8Z)-8-Heptadecenedioic acid can undergo a variety of other transformations to create new functional derivatives. These reactions often involve converting the hydroxyl group of the carboxylic acid into a better leaving group msu.edu.
Some key transformations include:
Conversion to Acyl Halides: The carboxylic acid groups can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) msu.edu. These acyl halides are highly reactive intermediates that can be used to synthesize esters, amides, and anhydrides.
Conversion to Amides: Direct reaction with amines upon strong heating can produce amides msu.edu. Alternatively, the conversion can be achieved under milder conditions by first forming an acyl halide or using coupling agents.
Reduction to Alcohols: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) fiveable.me. This would convert (8Z)-8-Heptadecenedioic acid into (8Z)-8-heptadecene-1,17-diol.
These transformations highlight the versatility of (8Z)-8-Heptadecenedioic acid as a platform molecule for the synthesis of a diverse array of derivatives with potential applications in various fields.
Catalytic Hydrogenation Reactions
Catalytic hydrogenation is a fundamental reaction for the reduction of carbon-carbon double and triple bonds. In the case of (8Z)-8-Heptadecenedioic acid, this reaction targets the cis-double bond at the C8 position, converting the unsaturated dicarboxylic acid into its saturated counterpart, heptadecanedioic acid.
The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni), in the presence of hydrogen gas (H₂). The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation.
For unsaturated dicarboxylic acids, catalytic hydrogenation can proceed under various conditions. For example, the hydrogenation of aromatic dicarboxylic acids to their corresponding cyclohexane derivatives has been achieved using a 5% Pd/C catalyst asianpubs.org. While (8Z)-8-Heptadecenedioic acid is aliphatic, this demonstrates the utility of palladium catalysts for the hydrogenation of dicarboxylic acids.
The general reaction for the catalytic hydrogenation of (8Z)-8-Heptadecenedioic acid can be represented as follows:
HOOC-(CH₂)₆-CH=CH-(CH₂)₇-COOH + H₂ --(Catalyst)--> HOOC-(CH₂)₁₅-COOH
It is also possible to selectively hydrogenate the carboxylic acid groups under certain conditions with specific catalysts, such as Ru-Sn/Al₂O₃, to form the corresponding diol asianpubs.org. However, the hydrogenation of the alkene is generally more facile under standard catalytic hydrogenation conditions.
| Substrate | Reagents | Catalyst | Product |
|---|---|---|---|
| (8Z)-8-Heptadecenedioic acid | H₂ | Pd/C | Heptadecanedioic acid |
| (8Z)-8-Heptadecenedioic acid | H₂ | PtO₂ | Heptadecanedioic acid |
Biological Activities and Molecular Interactions of 8z 8 Heptadecenedioic Acid Non Human Model Systems
Mechanisms of Antimicrobial Action in Plant Defense Systems and Microbial Models
(8Z)-8-Heptadecenedioic acid employs distinct mechanisms of action in plants and microbes. In plants, it functions primarily as a signaling molecule, whereas in microbial models, it exerts direct antimicrobial effects by disrupting essential cellular processes.
In plant systems, (8Z)-8-Heptadecenedioic acid is a key mobile signal in Systemic Acquired Resistance (SAR), a whole-plant immune response that provides long-lasting, broad-spectrum resistance to secondary infections. sciengine.comfrontiersin.orgfrontiersin.org Rather than acting as a direct antimicrobial agent, it "primes" the plant's defense system. sciencefeatured.comuchicago.edu Upon detection of a primary pathogen, the plant increases its production of (8Z)-8-Heptadecenedioic acid, which is then transported through the vasculature to distal, uninfected tissues. uchicago.edu This primes these tissues for a faster and more robust defense response upon subsequent pathogen attack, a process that involves stimulating the production of salicylic (B10762653) acid, another critical defense hormone. uchicago.edunih.gov The signaling pathway for (8Z)-8-Heptadecenedioic acid in SAR appears to operate in parallel to the primary salicylic acid-mediated pathway and involves a NO-ROS-AzA-G3P (Nitric Oxide-Reactive Oxygen Species-Azelaic Acid-Glycerol-3-Phosphate) signal cascade. sciengine.com
In microbial models, (8Z)-8-Heptadecenedioic acid exhibits direct bacteriostatic and bactericidal activity against a range of microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis. nih.gov A primary mechanism is the disruption of the transmembrane pH gradient. nih.govoup.com Studies have shown that (8Z)-8-Heptadecenedioic acid can dissipate the proton gradient across the bacterial cell membrane, leading to a perturbation of intracellular pH. nih.govoup.com This action, which is more pronounced at acidic external pH values, compromises the cell's respiratory metabolism and leads to a rapid loss of viability. oup.comjddonline.com
Furthermore, it selectively inhibits microbial protein synthesis. In P. acnes, a 50% inhibition of protein synthesis was observed at a concentration of 313 µM, whereas significantly higher concentrations were required to achieve similar inhibition of DNA (3639 µM) and RNA (9226 µM) synthesis. jddonline.comnih.gov This suggests that the interference with protein production is a more sensitive and primary antimicrobial action. nih.gov The compound also acts as an inhibitor of key microbial enzymes, such as thioredoxin reductase, which is essential for DNA synthesis and cellular redox balance. nih.govmdpi.com
| System | Mechanism of Action | Model Organism/System | Key Findings |
|---|---|---|---|
| Plant Defense | Defense Priming / Signal Molecule | Arabidopsis thaliana | Induces Systemic Acquired Resistance (SAR) by priming distal tissues for enhanced defense, involving the accumulation of salicylic acid. sciencefeatured.comuchicago.edunih.gov |
| Microbial Models | Disruption of Transmembrane pH Gradient | P. acnes, S. epidermidis | Reduces the transmembrane proton gradient (ΔpH), leading to perturbation of intracellular pH and loss of viability. nih.govoup.com |
| Microbial Models | Inhibition of Macromolecule Synthesis | P. acnes | Inhibits protein synthesis at a much lower concentration (IC50 ≈ 313 µM) than DNA or RNA synthesis. jddonline.comnih.gov |
| Microbial Models | Enzyme Inhibition | In vitro bacterial systems | Acts as a competitive inhibitor of mitochondrial oxidoreductases and thioredoxin reductase, disrupting cellular respiration and DNA synthesis. nih.govmdpi.comtrichopartner.pl |
Influence on Biological Membrane Fluidity and Permeability in In Vitro and Cellular Models
Research indicates that (8Z)-8-Heptadecenedioic acid directly influences the permeability of biological membranes, a key factor in its antimicrobial activity. Its effect on membrane fluidity is less directly characterized, though studies on related molecules suggest a potential role.
The most documented effect on membrane permeability is its ability to disrupt the proton gradient across bacterial cell membranes. oup.comoup.com By collapsing the difference between intracellular and extracellular pH, (8Z)-8-Heptadecenedioic acid effectively increases the membrane's permeability to protons, which disrupts the proton motive force essential for cellular energy production and transport. oup.com This effect is pH-dependent, with its activity being greatly enhanced in more acidic environments. oup.comnih.gov
The compound's ability to enter microbial cells also relates to membrane permeability. Evidence suggests that it can traverse the bacterial cell membrane, with uptake being dependent on both pH and temperature. nih.gov In P. acnes, intracellular concentrations have been found to be significantly higher than in the surrounding environment, indicating that it may be actively transported into the cell. jddonline.com Once inside, it contributes to the acidification of the cytoplasm, further compromising the cell. jddonline.comresearchgate.net
While direct studies on the effect of (8Z)-8-Heptadecenedioic acid on the fluidity of non-human biological membranes are limited, research on its esters, known as azelates, has shown membrane-fluidizing properties in human and murine primary cells. nih.govresearchgate.net These related compounds were found to alter the ordering of membrane microdomains in a structure-dependent manner. nih.gov Although these findings pertain to ester derivatives, they suggest that the nine-carbon dicarboxylic acid backbone has the potential to interact with and modify the physical properties of the lipid bilayer.
| Membrane Property | Effect | Model System | Observed Outcome |
|---|---|---|---|
| Permeability (Protons) | Increased | P. acnes, S. epidermidis | Dissipation of the transmembrane pH gradient (ΔpH), indicating increased proton flow across the membrane. nih.govoup.com |
| Permeability (Compound Uptake) | Permeable | P. acnes | Accumulates within the bacterial cell, suggesting transport across the cell membrane. jddonline.comnih.gov |
| Fluidity (by related esters) | Increased | Human and murine primary cells | Diethyl azelate, an ester derivative, was shown to increase plasma membrane fluidity. nih.govresearchgate.net |
Interactions with Other Lipids and Macromolecules within Non-Human Biological Systems
(8Z)-8-Heptadecenedioic acid engages in numerous interactions with other lipids and macromolecules, which are fundamental to its roles in plant signaling and antimicrobial activity.
In plants, its biogenesis is directly linked to lipid metabolism. It is an oxylipin derived from the oxidative fragmentation of unsaturated C18 fatty acids, such as oleic acid and linoleic acid, which are components of plastid galactolipids. nih.govresearchgate.net This process is often initiated by lipid peroxidation triggered by biotic stress. nih.govnih.gov The transport and signaling functions of (8Z)-8-Heptadecenedioic acid are mediated by interactions with specific macromolecules. Lipid transfer proteins (LTPs) named AZELAIC ACID INDUCED 1 (AZI1) and its paralog EARLI1 are crucial for its systemic movement and the establishment of SAR. researchgate.netnih.govnih.gov These proteins are thought to facilitate the transport of (8Z)-8-Heptadecenedioic acid or a derivative signal. nih.gov The signaling cascade also involves a feedback loop with glycerol-3-phosphate (G3P) and another LTP, DEFECTIVE IN INDUCED RESISTANCE 1 (DIR1), highlighting a complex interplay of lipids and proteins. researchgate.net
In microbial systems, the primary interactions are with protein macromolecules. As a competitive inhibitor of various mitochondrial oxidoreductase enzymes, it disrupts the electron transport chain and cellular respiration. mdpi.comtrichopartner.pl It also inhibits thioredoxin reductase, a key enzyme in maintaining the cellular redox state and providing reducing equivalents for DNA synthesis. nih.govmdpi.com Furthermore, its inhibitory effect on the synthesis of proteins, and to a lesser extent DNA and RNA, demonstrates a broad interaction with the microbial cell's metabolic and replicative machinery. nih.govnih.gov
| Interacting Molecule Class | Specific Molecule(s) | System | Nature of Interaction |
|---|---|---|---|
| Lipids (Precursors) | Unsaturated C18 Fatty Acids (e.g., Oleic Acid) | Plants (Arabidopsis) | Serves as a biosynthetic precursor; (8Z)-8-Heptadecenedioic acid is formed via oxidative cleavage. nih.govresearchgate.net |
| Proteins (LTPs) | AZI1, EARLI1, DIR1 | Plants (Arabidopsis) | Required for systemic transport and signaling in Systemic Acquired Resistance (SAR). frontiersin.orgresearchgate.netresearchgate.net |
| Signaling Molecules | Glycerol-3-Phosphate (G3P), Salicylic Acid | Plants (Arabidopsis) | Functions upstream of G3P in a regulatory loop and primes the plant for salicylic acid accumulation. nih.govresearchgate.net |
| Enzymes (Microbial) | Mitochondrial Oxidoreductases, Thioredoxin Reductase | In vitro microbial systems | Acts as a competitive inhibitor, disrupting cellular respiration and redox balance. nih.govmdpi.comtrichopartner.pl |
| Macromolecular Synthesis Machinery | Ribosomes, Polymerases | Microbial Models (e.g., P. acnes) | Inhibits the synthesis of proteins, DNA, and RNA. nih.govnih.gov |
Research on Free Radical Scavenging and Antioxidant Potential in Relevant Biological Contexts
(8Z)-8-Heptadecenedioic acid exhibits significant antioxidant properties, acting as a scavenger of free radicals and an inhibitor of reactive oxygen species (ROS) production in various in vitro and cellular models.
Its role as an antioxidant is multifaceted. It has been shown to act as a direct "free radical scavenger," mitigating the toxic effects of ROS. mdpi.com In vitro studies have demonstrated that it can inhibit the lipoperoxidation of arachidonic acid, a process induced by hydroxyl radicals (HO•). mdpi.comresearchgate.net This indicates an ability to protect lipids from oxidative damage.
In cellular models, (8Z)-8-Heptadecenedioic acid has been shown to inhibit the generation of ROS by neutrophils. nih.govnih.gov This action leads to a significant decrease in oxidative tissue damage at sites of inflammation by both directly scavenging existing radicals and preventing the formation of new ones. mdpi.com It can dose-dependently inhibit the release of specific ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals, from these immune cells. nih.gov
In the context of plant biology, while (8Z)-8-Heptadecenedioic acid is part of a defense response that involves ROS, it is also considered a general marker for lipid peroxidation (LPO). nih.govnih.govresearchgate.net Its formation is a consequence of the free radical-catalyzed fragmentation of galactolipids during the plant's hypersensitive response to pathogens, placing it at the center of oxidative stress events. nih.gov This dual role highlights its complex relationship with cellular redox processes.
| Antioxidant Activity | Model System | Mechanism/Observation |
|---|---|---|
| Free Radical Scavenging | In vitro chemical assays | Demonstrated to be a scavenger of oxyradicals. mdpi.comnih.gov |
| Inhibition of ROS Production | Neutrophil cell models | Dose-dependently inhibits the release of superoxide anions (O₂⁻) and hydroxyl radicals (HO•). nih.gov |
| Inhibition of Lipid Peroxidation | In vitro assays | Inhibits the peroxidation of arachidonic acid induced by hydroxyl radicals. mdpi.comresearchgate.net |
| Biomarker of Oxidative Stress | Plants (Arabidopsis, Tobacco) | Accumulates as a result of lipid peroxidation, serving as a marker for oxidative stress during pathogen response. nih.govnih.govresearchgate.net |
Analytical Characterization Methodologies for 8z 8 Heptadecenedioic Acid in Research
Chromatographic Separation Techniques for Isolation and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for the separation of (8Z)-8-Heptadecenedioic acid from other components in a sample, which is a critical prerequisite for its accurate quantification and further structural analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, with the choice of method often depending on the sample matrix and the specific research question.
Gas Chromatography (GC):
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step to convert (8Z)-8-Heptadecenedioic acid into a more volatile form suitable for GC analysis. This process also improves the chromatographic peak shape and sensitivity. Common derivatization strategies include esterification and silylation.
Esterification, often performed using reagents like Boron trifluoride (BF₃) in an alcohol (e.g., butanol), converts the carboxylic acid groups into their corresponding esters. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups. nih.gov The choice between these methods can impact the precision, accuracy, and sensitivity of the analysis. nih.gov
Following derivatization, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for the derivatized (8Z)-8-Heptadecenedioic acid to travel through the column, is a characteristic parameter used for its identification. Quantification is typically achieved using a flame ionization detector (FID) or a mass spectrometer.
Interactive Data Table: Comparison of GC Derivatization Methods for Dicarboxylic Acids
| Derivatization Method | Reagent Example | Advantages | Drawbacks | Typical Detection Limit |
| Esterification | BF₃/butanol | Robust and well-established method. | Can be time-consuming and may require harsh conditions. | ≤ 4 ng/m³ |
| Silylation | BSTFA | Milder reaction conditions and often provides higher reproducibility. nih.gov | Derivatives can be sensitive to moisture. | ≤ 2 ng/m³ nih.gov |
This table provides a comparative overview of common derivatization techniques used for the GC analysis of dicarboxylic acids.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase. For the analysis of (8Z)-8-Heptadecenedioic acid, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).
As (8Z)-8-Heptadecenedioic acid lacks a strong chromophore, direct detection by UV-Vis spectrophotometry at low wavelengths (around 200-210 nm) is possible but may suffer from low sensitivity and interference from other compounds. sielc.com To overcome this, pre- or post-column derivatization with a UV-absorbing or fluorescent tag is often utilized. nih.gov This chemical modification significantly enhances the detection sensitivity and selectivity. nih.govnih.gov
Interactive Data Table: HPLC Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent Class | Example Reagent | Detection Method | Advantages |
| Coumarin Analogues | 4-Bromomethyl-7-methoxycoumarin | Fluorescence | High sensitivity. |
| Alkyl Halides | 2-Bromo-2'-acetonaphthone | UV/Fluorescence | Good stability of derivatives. researchgate.net |
| Diazoalkanes | 1-(Anthracenyldiazo)methane | Fluorescence | High mass sensitivity. nih.gov |
| Amines | 9-Anthryldiazomethane | Fluorescence | Reacts with carboxylic acids to form highly fluorescent esters. |
This table summarizes various derivatization reagents used to enhance the detection of carboxylic acids in HPLC.
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information for (8Z)-8-Heptadecenedioic acid.
In the ¹H NMR spectrum, the acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. princeton.edu The olefinic protons of the cis double bond (–CH=CH–) would resonate in the region of 5.3-5.4 ppm. The protons on the carbon atoms adjacent to the double bond (allylic protons) and those adjacent to the carbonyl groups (α-protons) would also exhibit characteristic chemical shifts.
In the ¹³C NMR spectrum, the carbon atoms of the carboxylic acid groups are typically observed in the range of 170-185 ppm. princeton.edu The olefinic carbons of the double bond would appear around 130 ppm. The signals for the other carbon atoms in the aliphatic chain can also be assigned based on their chemical environment. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule. princeton.edu
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (8Z)-8-Heptadecenedioic Acid
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Olefinic (-CH=CH-) | 5.3 - 5.4 | Multiplet |
| Allylic (-CH₂-CH=) | ~2.0 | Multiplet |
| α to Carbonyl ( -CH₂-COOH) | ~2.3 | Triplet |
| Methylene (-CH₂-) | 1.2 - 1.6 | Multiplet |
This table presents the expected ¹H NMR chemical shifts for the different types of protons in (8Z)-8-Heptadecenedioic acid.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (8Z)-8-Heptadecenedioic Acid
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 170 - 185 |
| Olefinic (-C H=C H-) | ~130 |
| Allylic (-C H₂-CH=) | ~27 |
| α to Carbonyl (-C H₂-COOH) | ~34 |
| Methylene (-C H₂-) | 22 - 30 |
This table shows the anticipated ¹³C NMR chemical shifts for the key carbon atoms in (8Z)-8-Heptadecenedioic acid.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (8Z)-8-Heptadecenedioic acid would show characteristic absorption bands for the carboxylic acid and alkene functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. researchgate.net The C=C stretching vibration of the cis-alkene is expected to be a weaker band around 1650-1660 cm⁻¹, and the =C-H stretching vibration would appear just above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for (8Z)-8-Heptadecenedioic Acid
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |
| Alkene (C=C) | Stretching | 1650 - 1660 | Weak to Medium |
| Alkene (=C-H) | Stretching | 3010 - 3040 | Medium |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |
This table outlines the key infrared absorption bands expected for the functional groups present in (8Z)-8-Heptadecenedioic acid.
Mass Spectrometry for Identification, Confirmation, and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the identification and structural confirmation of (8Z)-8-Heptadecenedioic acid. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also reveal details about the molecular structure.
For GC-MS analysis, the derivatized (e.g., methyl ester or TMS derivative) (8Z)-8-Heptadecenedioic acid is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (or a related ion) corresponding to the mass of the derivative, as well as a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparison with spectral libraries or through interpretation of the fragmentation pathways.
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is particularly well-suited for the analysis of dicarboxylic acids. longdom.org ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, allowing for the direct determination of the molecular weight of the underivatized acid. Tandem mass spectrometry (LC-MS/MS) can be used to select the molecular ion and induce fragmentation, generating a product ion spectrum that is highly specific and can be used for unambiguous identification and quantification, even in complex biological matrices. researchgate.netlongdom.org
Interactive Data Table: Expected Key Mass Fragments for Dimethyl Ester of (8Z)-8-Heptadecenedioic Acid (GC-EI-MS)
| Fragment Ion | Proposed Structure/Origin | Expected m/z |
| [M]⁺• | Molecular Ion | 326 |
| [M - 31]⁺ | Loss of a methoxy group (-OCH₃) | 295 |
| [M - 73]⁺ | McLafferty rearrangement and loss of C₃H₅O₂ | 253 |
| [CₙH₂ₙ₋₁O₂]⁺ | Fragments from cleavage of the alkyl chain | Various |
| m/z 74 | McLafferty rearrangement characteristic of methyl esters | 74 |
This table lists some of the expected fragment ions in the electron ionization mass spectrum of the dimethyl ester of (8Z)-8-Heptadecenedioic acid.
Advanced Hyphenated Techniques for Comprehensive Analysis in Complex Mixtures
To achieve the highest level of sensitivity and specificity, particularly in the analysis of complex biological or environmental samples, advanced hyphenated techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. researchgate.net As discussed, (8Z)-8-Heptadecenedioic acid requires derivatization prior to GC-MS analysis. The gas chromatograph separates the derivatized analytes, which are then introduced into the mass spectrometer for detection and identification. The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification of the target compound. High-resolution mass spectrometry, such as time-of-flight (TOF) MS, can be coupled with GC to provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, and particularly its tandem version (LC-MS/MS), has become the gold standard for the analysis of non-volatile compounds like dicarboxylic acids in complex matrices. nih.govmdpi.com The HPLC system provides excellent separation of isomers and other closely related compounds. The separated analytes are then ionized by ESI and analyzed by the mass spectrometer. The use of tandem mass spectrometry (e.g., triple quadrupole or Q-TOF) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This provides exceptional selectivity and sensitivity, enabling the quantification of (8Z)-8-Heptadecenedioic acid at very low concentrations. nih.govmdpi.com
The coupling of these powerful analytical techniques allows for a multi-faceted approach to the characterization of (8Z)-8-Heptadecenedioic acid, ensuring accurate and reliable results in diverse research applications.
Advanced Research Applications and Biotechnological Potential of 8z 8 Heptadecenedioic Acid
Investigation as a Biofuel Precursor (e.g., Biodiesel Production via Transesterification Processes)
The potential of (8Z)-8-Heptadecenedioic acid as a precursor for biodiesel lies in the chemical process of transesterification. In this reaction, the dicarboxylic acid would react with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid methyl esters (FAMEs), the primary component of biodiesel. The resulting diester from (8Z)-8-Heptadecenedioic acid would be a long-chain molecule, and its properties as a fuel would be influenced by its chain length and the presence of the double bond.
The structural features of the fatty acid feedstock are known to significantly impact the final properties of the biodiesel. Longer carbon chains generally lead to higher cetane numbers, which is a measure of the fuel's ignition quality. The presence of a double bond, as in (8Z)-8-Heptadecenedioic acid, can influence properties such as cold-flow performance and oxidative stability. While a higher degree of unsaturation can improve cold-flow properties, it can also decrease oxidative stability, making the fuel more prone to degradation over time.
Research into the use of dicarboxylic acids as biodiesel feedstocks is still in its early stages compared to the use of triglycerides from vegetable oils and animal fats. However, the ability to produce these molecules from renewable resources through biotechnological routes makes them an attractive option for the future of sustainable fuels. Challenges remain in optimizing the transesterification process for dicarboxylic acids and in fully characterizing the combustion and emission profiles of the resulting biodiesel.
| Fatty Acid Precursor | Carbon Chain Length | Degree of Unsaturation | Expected Impact on Biodiesel Properties |
|---|---|---|---|
| Palmitic Acid (C16:0) | 16 | Saturated | High Cetane Number, Good Oxidative Stability, Poor Cold-Flow Properties |
| Oleic Acid (C18:1) | 18 | Monounsaturated | Good Balance of Cetane Number, Oxidative Stability, and Cold-Flow Properties |
| Linoleic Acid (C18:2) | 18 | Polyunsaturated | Lower Cetane Number, Poorer Oxidative Stability, Improved Cold-Flow Properties |
| (8Z)-8-Heptadecenedioic acid (C17:1) | 17 | Monounsaturated | Potentially good balance of properties, similar to oleic acid-derived biodiesel. The odd-chain length may offer unique combustion characteristics. |
Role in Sustainable Chemical Production Pathways
The biotechnological production of dicarboxylic acids from renewable feedstocks is a key area of research in the development of sustainable chemical industries. nih.gov (8Z)-8-Heptadecenedioic acid can be synthesized through the fermentation of fatty acids using genetically engineered microorganisms. fraunhofer.detum.de Oleaginous yeasts, such as Candida tropicalis, are particularly well-suited for this purpose as they can be engineered to efficiently convert fatty acids into dicarboxylic acids. nih.gov
The primary metabolic pathway leveraged for this bioconversion is ω-oxidation. nih.govfraunhofer.de In this pathway, a fatty acid is first oxidized at its terminal methyl group (the ω-carbon) by a cytochrome P450 monooxygenase to form a ω-hydroxy fatty acid. nih.gov This is followed by two successive oxidation steps catalyzed by alcohol and aldehyde dehydrogenases to yield the corresponding dicarboxylic acid. nih.gov
To enhance the production of dicarboxylic acids, metabolic engineering strategies are employed. A common approach is to block the competing β-oxidation pathway, which is the primary route for fatty acid degradation. nih.gov By disrupting the genes encoding the enzymes of the β-oxidation pathway, the fatty acid substrates are funneled towards the ω-oxidation pathway, leading to higher yields of the desired dicarboxylic acid. Further enhancements in productivity can be achieved by overexpressing the key enzymes of the ω-oxidation pathway. nih.gov
The use of oleic acid, a common C18 monounsaturated fatty acid, as a feedstock for the production of unsaturated dicarboxylic acids has been demonstrated. fraunhofer.de Through similar biotechnological approaches, it is conceivable to produce (8Z)-8-Heptadecenedioic acid from a C17 monounsaturated fatty acid precursor.
| Enzyme | Function in Dicarboxylic Acid Synthesis |
|---|---|
| Cytochrome P450 Monooxygenase | Catalyzes the initial ω-hydroxylation of the fatty acid. |
| Alcohol Dehydrogenase | Oxidizes the ω-hydroxy fatty acid to the corresponding ω-oxo fatty acid. |
| Aldehyde Dehydrogenase | Oxidizes the ω-oxo fatty acid to the final dicarboxylic acid. |
Exploration in Advanced Materials Science Research (e.g., Polymer Synthesis, Lubricant Development)
The bifunctional nature of (8Z)-8-Heptadecenedioic acid makes it a valuable monomer for the synthesis of polymers such as polyesters and polyamides. nih.govresearchgate.net The presence of the double bond in the backbone of these polymers can also be exploited for further chemical modifications, such as cross-linking, to tailor the material properties. researchgate.net
In polyester (B1180765) synthesis, (8Z)-8-Heptadecenedioic acid can be reacted with a diol through a polycondensation reaction. nih.gov The resulting polyester would have a long aliphatic chain with a central double bond, which is expected to influence its thermal and mechanical properties. The incorporation of such a long-chain dicarboxylic acid can lead to polyesters with increased flexibility and lower melting points compared to those synthesized from shorter-chain dicarboxylic acids.
For polyamide synthesis, (8Z)-8-Heptadecenedioic acid would be reacted with a diamine. studymind.co.ukblogspot.com The resulting polyamide, which could be designated as polyamide 6,17 if reacted with hexamethylenediamine, would possess properties influenced by the long, unsaturated aliphatic segment. These types of polyamides are of interest for applications requiring a combination of toughness, flexibility, and hydrophobicity. science-revision.co.uk
In the field of lubricant development, esters of dicarboxylic acids are known to be effective lubricant base oils and additives. researchgate.netukm.my The esterification of (8Z)-8-Heptadecenedioic acid with various alcohols would yield diesters with potential applications as high-performance lubricants. The long hydrocarbon chain would contribute to good lubricity and a high viscosity index, while the polarity of the ester groups can enhance surface adhesion and film-forming properties. ukm.my The presence of the double bond may affect the oxidative stability of the lubricant, which would need to be addressed through formulation with appropriate antioxidants. researchgate.net
| Polymer Type | Potential Monomers | Expected Properties |
|---|---|---|
| Polyester | (8Z)-8-Heptadecenedioic acid and a diol (e.g., 1,6-hexanediol) | Increased flexibility, lower melting point, potential for cross-linking. |
| Polyamide | (8Z)-8-Heptadecenedioic acid and a diamine (e.g., hexamethylenediamine) | Toughness, flexibility, hydrophobicity. |
| Dicarboxylic Acid Ester | Key Structural Feature | Influence on Lubricant Properties |
|---|---|---|
| Diester of Adipic Acid (C6) | Short, saturated chain | Good thermal stability, moderate lubricity. |
| Diester of Sebacic Acid (C10) | Medium, saturated chain | Improved lubricity and viscosity index. |
| Diester of (8Z)-8-Heptadecenedioic acid (C17, unsaturated) | Long, unsaturated chain | Potentially excellent lubricity and high viscosity index, but may require antioxidant additives. |
Utilization in Mechanistic Enzymology Studies
(8Z)-8-Heptadecenedioic acid serves as a valuable substrate for studying the enzymes involved in the β-oxidation of unsaturated fatty acids. wikipedia.org The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position or configuration for the core β-oxidation enzymes to act upon. wikipedia.org
The cis-double bond at the 8th position of (8Z)-8-Heptadecenedioic acid presents a specific challenge for the β-oxidation machinery. After several rounds of β-oxidation, the double bond will be located in a position that requires the action of an enoyl-CoA isomerase to convert the cis- or trans-3-enoyl-CoA to the trans-2-enoyl-CoA intermediate, which is a substrate for enoyl-CoA hydratase. wikipedia.orgwikipedia.org
By using (8Z)-8-Heptadecenedioic acid as a substrate in in vitro enzymatic assays, researchers can investigate the substrate specificity, kinetics, and reaction mechanisms of these isomerases. Such studies are crucial for understanding how cells metabolize dietary unsaturated fatty acids and for elucidating the roles of these enzymes in various metabolic states and diseases. The odd-chain nature of this dicarboxylic acid also provides a unique tool to probe the final steps of β-oxidation, which for odd-chain fatty acids results in the production of propionyl-CoA in addition to acetyl-CoA.
| Enzyme | Substrate in Unsaturated Fatty Acid β-Oxidation | Function |
|---|---|---|
| Acyl-CoA Dehydrogenase | Acyl-CoA | Introduces a trans-double bond between the α and β carbons. |
| Enoyl-CoA Hydratase | trans-Δ2-Enoyl-CoA | Hydrates the double bond. |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA | Oxidizes the hydroxyl group. |
| β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA | Cleaves the molecule to release acetyl-CoA. |
| Enoyl-CoA Isomerase | cis- or trans-Δ3-Enoyl-CoA | Isomerizes the double bond to the trans-Δ2 position. wikipedia.orgwikipedia.org |
| 2,4-Dienoyl-CoA Reductase | 2,4-Dienoyl-CoA | Reduces a conjugated double bond system. |
Computational Chemistry and Modeling Approaches for 8z 8 Heptadecenedioic Acid
Molecular Dynamics Simulations of Compound Interactions with Biological Membranes and Proteins
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique can provide detailed insights into how (8Z)-8-Heptadecenedioic acid might interact with complex biological systems such as cell membranes and proteins. nih.govmdpi.com
Interactions with Biological Membranes: As an amphipathic molecule with two polar carboxylic acid head groups and a long nonpolar hydrocarbon tail, (8Z)-8-Heptadecenedioic acid is expected to interact significantly with lipid bilayers. MD simulations can model its insertion, orientation, and translocation across a membrane. uni-saarland.denih.gov Key parameters that could be investigated include the potential of mean force (PMF) for membrane permeation and the effect of the compound on membrane properties like thickness, fluidity, and lateral pressure profiles. uni-saarland.de The central cis-double bond introduces a kink in the hydrocarbon chain, which would likely influence its packing with membrane lipids and could be a key focus of such simulations.
Hypothetical Simulation Parameters for Membrane Interaction: Below is a table representing a potential setup for an MD simulation to study the interaction of (8Z)-8-Heptadecenedioic acid with a model cell membrane.
| Parameter | Value/Description | Purpose |
| Force Field | CHARMM36m, GROMOS54a7 | To define the potential energy of the system's particles and their interactions. |
| Membrane Model | DPPC or POPC bilayer | To represent a simplified mammalian cell membrane. |
| Solvent Model | TIP3P or SPC/E water | To simulate the aqueous cellular environment. |
| System Size | ~128 lipids, 1 molecule of compound, ~15,000 water molecules | To create a representative simulation box. |
| Simulation Time | 500-1000 nanoseconds (ns) | To allow for sufficient sampling of molecular motions and interactions. plos.org |
| Analysis | RMSD, lipid order parameters, membrane thickness, PMF | To quantify the stability of the simulation and the effect of the compound on the membrane. plos.org |
Interactions with Proteins: MD simulations can also predict how (8Z)-8-Heptadecenedioic acid binds to proteins. nih.gov By docking the molecule into the binding site of a target protein, MD can be used to assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. plos.org This is crucial for understanding its potential role as an enzyme inhibitor or a signaling molecule. The simulation can reveal conformational changes in the protein upon binding and provide estimates of binding free energy. plos.org
Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure Analysis
Quantum chemical calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure and chemical reactivity of molecules. scienceopen.comnih.gov Methods like Density Functional Theory (DFT) can be applied to (8Z)-8-Heptadecenedioic acid to predict a variety of its properties from first principles.
Electronic Structure Analysis: These calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack.
Reactivity Prediction: Quantum chemical methods can be used to calculate descriptors that quantify the reactivity of different parts of the (8Z)-8-Heptadecenedioic acid molecule. For instance, the acidity (pKa) of the two carboxylic acid groups can be predicted, as well as the reactivity of the carbon-carbon double bond towards addition reactions. By modeling reaction pathways, it is possible to calculate activation energies and determine the most likely mechanisms for its chemical transformations. nih.gov
Calculable Properties for Reactivity Analysis:
| Property | Description | Significance |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts sites for electrophilic and nucleophilic attack and overall kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies positive and negative regions, predicting sites for non-covalent interactions. |
| Atomic Charges | Calculated charge distribution on each atom (e.g., Mulliken, NBO). | Helps understand the polarity of bonds and reactivity of specific atoms. |
| Bond Dissociation Energies | Energy required to break a specific bond homolytically. | Predicts the weakest bonds in the molecule and potential sites for radical reactions. |
Bioinformatics Approaches to Metabolic Pathway Engineering for Enhanced Production
Bioinformatics provides the computational tools to analyze complex biological data, which is essential for metabolic engineering—the targeted modification of an organism's metabolism to increase the production of a desired substance. researchgate.netnih.gov For a compound like (8Z)-8-Heptadecenedioic acid, which is an unusual odd-chain dicarboxylic acid, bioinformatics can be instrumental in designing a microbial production host.
Pathway Prediction and Host Selection: The first step involves using pathway databases like KEGG and MetaCyc to identify potential biosynthetic routes. nih.govresearchgate.net Since pathways for odd-chain dicarboxylic acids are not common, this may involve designing a novel pathway by combining enzymes from different organisms. researchgate.netnih.gov Bioinformatics tools can search genome and protein databases to find enzymes (e.g., fatty acid synthases, desaturases, and ω-oxidizing enzymes) that could be engineered to accept the necessary substrates to form the C17 backbone and introduce the terminal carboxyl groups and the specific double bond. nih.gov
Metabolic Modeling and Optimization: Once a potential pathway is designed, genome-scale metabolic models (GEMs) of host organisms like Escherichia coli or Saccharomyces cerevisiae can be used to simulate the effects of introducing the new pathway. nih.gov Flux Balance Analysis (FBA) can predict how the cell's resources will be redirected and identify potential bottlenecks. researchgate.net This allows for the in silico identification of gene knockouts or overexpressions that could enhance the flux towards (8Z)-8-Heptadecenedioic acid production, guiding the subsequent genetic engineering efforts.
Key Bioinformatics Tools for Metabolic Engineering:
| Tool/Database | Application |
| KEGG/MetaCyc | Pathway and enzyme databases for identifying potential biosynthetic routes. nih.govresearchgate.net |
| BLAST/Pfam | Sequence similarity searching and protein domain analysis to find suitable enzymes. |
| COBRA Toolbox | Software for constraint-based reconstruction and analysis of metabolic models (e.g., FBA). |
| Pathway Tools | Software for creating and analyzing Pathway/Genome Databases. metacyc.org |
Structure-Activity Relationship Modeling in Non-Human Biological Contexts
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. mdpi.com For (8Z)-8-Heptadecenedioic acid, SAR studies could explore how its structural features influence its effects in non-human systems, such as its potential antimicrobial or phytotoxic properties.
Descriptor Calculation and Model Building: Quantitative Structure-Activity Relationship (QSAR) models are built by first generating a dataset of related compounds with known activities. For (8Z)-8-Heptadecenedioic acid, this would involve synthesizing or obtaining analogs with variations in chain length, the position or stereochemistry of the double bond (e.g., the (8E)-isomer), and modifications to the terminal carboxyl groups. nih.gov Next, computational software is used to calculate a wide range of molecular descriptors for each analog, which can be topological, electronic, or steric in nature. Statistical methods are then employed to build a mathematical model that links these descriptors to the observed biological activity.
Potential Structural Modifications and Their Hypothesized Effects:
| Structural Modification | Potential Impact on Activity | Rationale |
| Chain Length | Alteration of lipophilicity and membrane interaction. | Shorter or longer chains would affect how the molecule partitions into biological membranes. |
| Double Bond Position | Changes in molecular shape and flexibility. | The location of the kink influences molecular packing and interaction with binding sites. |
| Double Bond Stereochemistry (Z vs. E) | Significant change in overall molecular geometry. | A trans (E) isomer would be much more linear than the cis (Z) isomer, drastically altering its fit in specific binding pockets. nih.gov |
| Terminal Group Modification | Changes in polarity, charge, and hydrogen bonding capacity. | Esterification or amidation of the carboxyl groups would eliminate the negative charge and reduce hydrogen bond donating ability. |
These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced or specific biological effects for applications in areas like agriculture or environmental science.
Emerging Research Frontiers and Future Perspectives on 8z 8 Heptadecenedioic Acid
Development of Novel Biotechnological Platforms for Sustainable Production
The sustainable production of dicarboxylic acids is a key area of research, driven by the desire to replace traditional petroleum-based chemical synthesis with environmentally friendly biological processes. mdpi.com Yeasts, in particular, have been identified as promising microbial factories for the bio-based production of dicarboxylic acids due to their tolerance to acidic and hyperosmotic conditions, robust growth on a variety of substrates, and amenability to genetic manipulation. acs.orgmdpi.com
Metabolic engineering of yeasts such as Candida tropicalis and Yarrowia lipolytica has shown significant success in producing LCDCAs. elsevierpure.comresearchgate.netnih.gov A common strategy involves the disruption of the β-oxidation pathway, which is responsible for the degradation of fatty acids. By blocking this pathway, fatty acid substrates can be redirected towards the ω-oxidation pathway, which leads to the synthesis of dicarboxylic acids. elsevierpure.com This approach has been shown to improve the conversion efficiency and chemical selectivity of dicarboxylic acid production to nearly 100%. elsevierpure.com
Further enhancements in productivity have been achieved by amplifying the genes responsible for the rate-limiting steps in the ω-oxidation pathway, such as those encoding cytochrome P450 monooxygenase and NADPH-cytochrome reductase. elsevierpure.com Additionally, engineering fatty acid transport mechanisms within the yeast cells has been shown to increase the yield of LCDCAs. researchgate.net For instance, modifying fatty acid transporters on the cell and peroxisome membranes can significantly impact the conversion of oils and fats into dicarboxylic acids. researchgate.netresearchgate.net
These engineered yeast strains can utilize a variety of feedstocks, including alkanes, fatty acids, and even non-oily substrates like glycerol, making the process versatile and adaptable to different raw material sources. researchgate.netnih.gov The development of these biotechnological platforms provides a strong foundation for the future sustainable production of specific unsaturated dicarboxylic acids like (8Z)-8-Heptadecenedioic acid.
Table 1: Biotechnological Platforms for Long-Chain Dicarboxylic Acid (LCDCA) Production
| Organism | Metabolic Engineering Strategy | Key Advantages |
|---|---|---|
| Candida tropicalis | Disruption of β-oxidation pathway, Amplification of ω-oxidation pathway enzymes. elsevierpure.com | High conversion efficiency and selectivity. elsevierpure.com |
| Yarrowia lipolytica | Modification of fatty acid metabolism, Upregulation of ω-oxidation pathway. researchgate.netnih.gov | Ability to utilize non-oily feedstocks like glycerol. researchgate.net |
Exploration of Untapped Biological Functions in Underexplored Organisms
Dicarboxylic acids are known to occur in various organisms, where they play a range of biological roles. In plants, for example, they are components of cutin and suberin, which are protective polymers in the plant cuticle. researchgate.net Some dicarboxylic acids, such as azelaic acid, have been shown to enhance a plant's resistance to infections. elsevierpure.com
Fungi are another source of a diverse array of dicarboxylic acids. acs.org Studies have identified various dicarboxylic acids as secondary metabolites in different fungal species, although their specific physiological roles are often not yet fully understood. acs.org The enzymatic machinery of fungi, such as unspecific peroxygenases, is capable of modifying fatty acids to produce shortened dicarboxylic acids. nih.gov
While direct evidence for the natural occurrence and biological function of (8Z)-8-Heptadecenedioic acid is limited, the known roles of other unsaturated dicarboxylic acids suggest several promising avenues for future research. Exploring a wider range of organisms, particularly those from unique or extreme environments, could lead to the discovery of novel biological functions for this specific molecule. Its structural similarity to other biologically active lipids suggests it may be involved in signaling pathways or as a precursor for other important biomolecules.
Integration of Omics Technologies for Systems-Level Understanding of its Roles
The advent of "omics" technologies, such as metabolomics and lipidomics, provides powerful tools for understanding the complex roles of molecules like (8Z)-8-Heptadecenedioic acid within a biological system. These approaches allow for the comprehensive analysis of a wide range of metabolites and lipids in a given sample, offering a snapshot of the organism's metabolic state.
Metabolomic studies can help to identify the metabolic pathways in which (8Z)-8-Heptadecenedioic acid is involved, both as an intermediate and as an end product. By analyzing the changes in the levels of various metabolites in response to different stimuli or genetic modifications, researchers can begin to piece together the functional significance of this dicarboxylic acid.
Lipidomics, a specialized branch of metabolomics, is particularly relevant for studying dicarboxylic acids, as they are closely related to fatty acid metabolism. Lipidomic analysis can reveal how the production and degradation of (8Z)-8-Heptadecenedioic acid are regulated and how it interacts with other lipid species within the cell. This systems-level understanding is crucial for elucidating its precise biological functions.
Development of Advanced Analytical Tools for Complex Biological and Environmental Matrices
The accurate and sensitive detection and quantification of (8Z)-8-Heptadecenedioic acid in complex biological and environmental samples are essential for advancing our understanding of this compound. Various analytical techniques have been developed for the analysis of dicarboxylic acids in general, and these can be adapted and optimized for this specific unsaturated molecule.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of dicarboxylic acids. acs.org This method often requires a derivatization step to make the compounds volatile enough for gas chromatography. Tandem mass spectrometry (MS/MS) offers high specificity and can help to differentiate between isomeric forms of dicarboxylic acids.
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool that is increasingly being used for the analysis of dicarboxylic acids in biological samples. LC-MS/MS methods can be highly sensitive and specific, allowing for the detection of low concentrations of these compounds. The development of high-throughput LC-MS/MS methods has made it possible to analyze a large number of samples in a relatively short amount of time.
Future research in this area will likely focus on developing even more sensitive and specific analytical methods for (8Z)-8-Heptadecenedioic acid. This may include the use of novel derivatization reagents, advanced chromatographic separation techniques, and high-resolution mass spectrometry. These advanced analytical tools will be critical for accurately measuring the levels of this compound in various biological and environmental matrices, which will, in turn, provide valuable insights into its distribution, metabolism, and function.
Table 2: Advanced Analytical Tools for Dicarboxylic Acid Analysis
| Analytical Technique | Principle | Advantages |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. acs.org | High resolution and established libraries for compound identification. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
